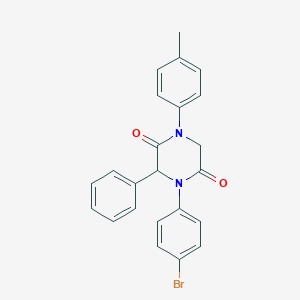![molecular formula C25H22FN3O3 B226561 N-(2-fluorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B226561.png)
N-(2-fluorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzodiazepines and has been found to have significant effects on the central nervous system.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has been found to enhance the activity of the GABA-A receptor, leading to an increase in the inhibitory neurotransmission and a decrease in the excitability of the central nervous system.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide has been found to have significant biochemical and physiological effects on the central nervous system. This compound has been shown to enhance the activity of the GABA-A receptor, leading to an increase in the inhibitory neurotransmission and a decrease in the excitability of the central nervous system. This compound has also been found to have anxiolytic, sedative, and hypnotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-fluorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide in lab experiments include its potent and selective effects on the central nervous system. This compound has been found to have significant anxiolytic, sedative, and hypnotic effects, making it a useful tool for studying the mechanisms underlying anxiety, depression, and other related disorders. However, the limitations of using this compound in lab experiments include its potential side effects and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for the research on N-(2-fluorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide. These include the development of new analogs and derivatives of this compound with improved pharmacological properties. Additionally, the potential therapeutic applications of this compound in the treatment of anxiety, depression, and other related disorders need to be further explored. Finally, the mechanisms underlying the effects of this compound on the central nervous system need to be further elucidated to better understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is a complex process that involves several steps. The initial step involves the reaction of 2-fluoroaniline with 2-furancarboxaldehyde to form a Schiff base. This is followed by the reduction of the Schiff base using sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with acetic anhydride to form the desired product.
Applications De Recherche Scientifique
The scientific research on N-(2-fluorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide has focused on its potential therapeutic applications. This compound has been found to have significant effects on the central nervous system and has been studied for its potential use in the treatment of anxiety, depression, and other related disorders.
Propriétés
Nom du produit |
N-(2-fluorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide |
|---|---|
Formule moléculaire |
C25H22FN3O3 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-2-[6-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]acetamide |
InChI |
InChI=1S/C25H22FN3O3/c26-16-7-1-2-8-17(16)28-23(31)15-29-20-11-4-3-9-18(20)27-19-10-5-12-21(30)24(19)25(29)22-13-6-14-32-22/h1-4,6-9,11,13-14,25,27H,5,10,12,15H2,(H,28,31) |
Clé InChI |
NTHACJRDXJMIET-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC4=CC=CC=C4F)C5=CC=CO5)C(=O)C1 |
SMILES canonique |
C1CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC4=CC=CC=C4F)C5=CC=CO5)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B226519.png)
![7-Methoxy-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4-(trifluoromethyl)quinoline](/img/structure/B226571.png)


![4-[hydroxy(diphenyl)methyl]-N-(2-phenylethyl)-1-piperidinecarbothioamide](/img/structure/B226575.png)
![methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B226576.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B226577.png)
![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide](/img/structure/B226578.png)




